molecular formula Mo B083593 Molybdenum-92 CAS No. 14191-67-4

Molybdenum-92

Cat. No. B083593
CAS RN: 14191-67-4
M. Wt: 91.906807 g/mol
InChI Key: ZOKXTWBITQBERF-AHCXROLUSA-N
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Patent
US09079169B2

Procedure details

The catalyst of this example was prepared in a similar manner as described in Example 5. In this case, an ammoniumheptamolybdate solution was prepared by dissolving 4.63 g of ammoniumheptamolybdate in 20 mL of water and adjusting the volume to 25 mL to provide a solution with a molybdenum concentration of 0.15 mol/L. Then, 11.03 mL of the above impregnating solution was used to impregnate 10 g of the zeolite support. The impregnated support was then placed in an oven and dried with air (1 L/min) by heating to 70° C. at a rate of 1° C. per minute and holding for 10 hours. Then, the temperature was increased to 120° C. at a rate of 1° C. per minute and held for another 10 hours. Finally, the temperature was increased to 500° C. at a rate of 1° C. per minute and held for 5 hours. The finished catalyst sample was sieved to remove fines and to obtain the desired 315-500 microns fraction and then tested as described above. The catalyst was found to have a molybdenum content of 10.0% wt.
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Name
Type
product
Smiles
[Mo]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09079169B2

Procedure details

The catalyst of this example was prepared in a similar manner as described in Example 5. In this case, an ammoniumheptamolybdate solution was prepared by dissolving 4.63 g of ammoniumheptamolybdate in 20 mL of water and adjusting the volume to 25 mL to provide a solution with a molybdenum concentration of 0.15 mol/L. Then, 11.03 mL of the above impregnating solution was used to impregnate 10 g of the zeolite support. The impregnated support was then placed in an oven and dried with air (1 L/min) by heating to 70° C. at a rate of 1° C. per minute and holding for 10 hours. Then, the temperature was increased to 120° C. at a rate of 1° C. per minute and held for another 10 hours. Finally, the temperature was increased to 500° C. at a rate of 1° C. per minute and held for 5 hours. The finished catalyst sample was sieved to remove fines and to obtain the desired 315-500 microns fraction and then tested as described above. The catalyst was found to have a molybdenum content of 10.0% wt.
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74|

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Name
Type
product
Smiles
[Mo]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.